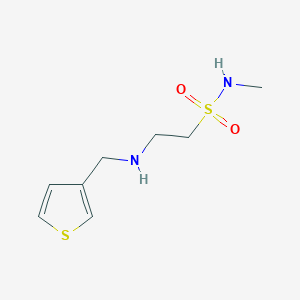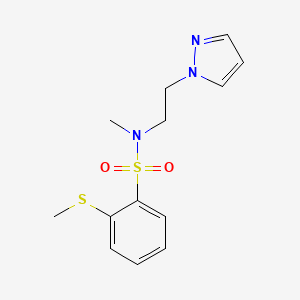![molecular formula C10H9BrFN3O B7633536 2-[(2-Bromo-6-fluorophenyl)methyl]-4-methyl-1,2,4-triazol-3-one](/img/structure/B7633536.png)
2-[(2-Bromo-6-fluorophenyl)methyl]-4-methyl-1,2,4-triazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Bromo-6-fluorophenyl)methyl]-4-methyl-1,2,4-triazol-3-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as BFMT and is a member of the triazole family.
Wirkmechanismus
The mechanism of action of BFMT is not well understood. However, studies have suggested that it may inhibit the activity of enzymes involved in the biosynthesis of ergosterol, which is an essential component of the fungal cell membrane. Additionally, BFMT has been found to disrupt the bacterial cell membrane, leading to cell death. In cancer cells, BFMT has been found to induce apoptosis by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects
BFMT has been found to have various biochemical and physiological effects. In fungal cells, BFMT has been found to inhibit the biosynthesis of ergosterol, leading to membrane disruption and cell death. In bacterial cells, BFMT has been found to disrupt the cell membrane, leading to cell death. In cancer cells, BFMT has been found to induce apoptosis by activating caspase-3 and caspase-9.
Vorteile Und Einschränkungen Für Laborexperimente
BFMT has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it exhibits potent antifungal, antibacterial, and antitumor properties, making it a valuable tool for studying these areas. However, BFMT also has some limitations. It is not water-soluble, which can limit its applications in certain experiments. Additionally, its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on BFMT. One area of interest is the development of more water-soluble derivatives of BFMT to expand its applications in lab experiments. Additionally, further studies are needed to elucidate the mechanism of action of BFMT, which could lead to the development of more potent derivatives. Furthermore, BFMT has shown promise as an antitumor agent, and more research is needed to explore its potential in this area. Finally, BFMT could also be explored for its potential applications in agriculture as a fungicide or bactericide.
Conclusion
In conclusion, BFMT is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It exhibits potent antifungal, antibacterial, and antitumor properties and has been found to inhibit the growth of various fungal and bacterial species. Additionally, BFMT has been found to induce apoptosis in cancer cells. While it has several advantages for use in lab experiments, it also has some limitations. Future research on BFMT could lead to the development of more potent derivatives and expand its applications in various fields.
Synthesemethoden
BFMT can be synthesized using various methods, including the reaction of 2-bromo-6-fluorobenzyl chloride with 4-methyl-1,2,4-triazole-3-thiol in the presence of a base. Another method involves the reaction of 2-bromo-6-fluorobenzyl bromide with 4-methyl-1,2,4-triazole-3-thiol in the presence of a palladium catalyst. Both methods result in the formation of BFMT as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
BFMT has been extensively studied for its potential applications in scientific research. It has been found to exhibit antifungal, antibacterial, and antitumor properties. Studies have shown that BFMT can inhibit the growth of various fungal species, including Candida albicans and Aspergillus niger. Additionally, BFMT has been found to inhibit the growth of bacterial species such as Staphylococcus aureus and Escherichia coli. Furthermore, BFMT has been found to exhibit antitumor properties by inducing apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
2-[(2-bromo-6-fluorophenyl)methyl]-4-methyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFN3O/c1-14-6-13-15(10(14)16)5-7-8(11)3-2-4-9(7)12/h2-4,6H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTBXVPWHHVMFPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN(C1=O)CC2=C(C=CC=C2Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Bromo-6-fluorophenyl)methyl]-4-methyl-1,2,4-triazol-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(cyclohepten-1-yl)ethyl]-4-(cyclopropanecarbonyl)-1,4-diazepane-1-carboxamide](/img/structure/B7633459.png)
![6-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]pyridazine-3-carbonitrile](/img/structure/B7633464.png)
![(6R)-6-methyl-4-[(4-phenylthiophen-2-yl)methyl]morpholine-2-carboxamide](/img/structure/B7633467.png)
![N-[5-[(dimethylamino)methyl]-2-methylphenyl]-2,3-difluorobenzenesulfonamide](/img/structure/B7633469.png)

![4-[[1-(6-Ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-2-yl]methyl]morpholine](/img/structure/B7633501.png)

![N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]-3-methoxy-4-methylpiperidine-1-carboxamide](/img/structure/B7633515.png)
![6-[2-[(2,6-Dimethylmorpholin-4-yl)methyl]pyrrolidin-1-yl]pyridazine-3-carbonitrile](/img/structure/B7633522.png)
![N-[(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methyl]-4-fluoro-3,5-dimethylbenzenesulfonamide](/img/structure/B7633528.png)
![N-[(5,5-dimethyloxolan-2-yl)methyl]-3-methoxy-4-methylpiperidine-1-carboxamide](/img/structure/B7633553.png)
![N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]propane-1-sulfonamide](/img/structure/B7633556.png)
![1-[2-(4-methoxy-1H-indol-3-yl)ethyl]-3-(2-oxabicyclo[4.2.0]octan-7-yl)urea](/img/structure/B7633558.png)
![1-(5-methyl-1,2,4-oxadiazol-3-yl)-N-[[2-(oxolan-2-yl)-1,3-thiazol-4-yl]methyl]cyclobutan-1-amine](/img/structure/B7633567.png)